Sulfachlorpyridazine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

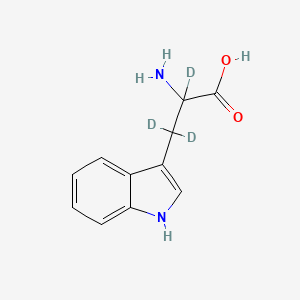

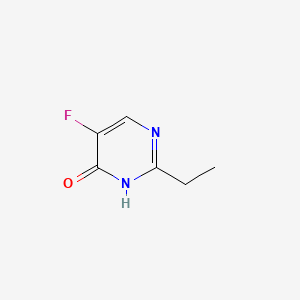

Sulfachlorpyridazine-d4 is a deuterium-labeled variant of Sulfachlorpyridazine . Sulfachlorpyridazine is a sulfonamide antibiotic drug used in poultry farming . It has been marketed as Vetisulid for use in cattle, swine, and birds .

Molecular Structure Analysis

The molecular formula of Sulfachlorpyridazine-d4 is C10H5D4ClN4O2S . Its molecular weight is 288.75 .Physical And Chemical Properties Analysis

Sulfachlorpyridazine has a molar mass of 284.72 g·mol−1 . The density is 1.6±0.1 g/cm3, boiling point is 559.7±60.0 °C at 760 mmHg, and vapour pressure is 0.0±1.5 mmHg at 25°C .Scientific Research Applications

Degradation of Sulfachlorpyridazine in Water Treatment

Sulfachlorpyridazine is frequently detected in water, posing a potential threat to human health . An ultraviolet/persulfate (UV-C/PS) advanced oxidation process has been utilized to remove sulfachlorpyridazine efficiently from groundwater . The degradation mechanism and kinetics were investigated by researching several key influencing factors . This application is crucial in the field of environmental science and water treatment.

Antibacterial Activity

Sulfachlorpyridazine has been used in the treatment of bacterial infections. It has shown activity against stationary phase B. burgdorferi, a bacterium that causes Lyme disease . The study of sulfachlorpyridazine’s antibacterial activity helps in the development of effective treatments for bacterial infections.

Pharmacokinetics

The pharmacokinetics of sulfachlorpyridazine has been studied in various organisms . Understanding the pharmacokinetics of a drug is essential for determining its dosage, route of administration, rate of absorption, and the time it takes to clear from the body .

Combination Therapy

Sulfachlorpyridazine has been studied in combination with other antibiotics for increased efficacy . For instance, four-drug combinations including dapsone, minocycline, cefuroxime, and azithromycin or rifampin showed better activity against B. burgdorferi than single-drug treatments .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Sulfachlorpyridazine-d4 involves the replacement of four hydrogen atoms with deuterium atoms in the Sulfachlorpyridazine molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-amino-2-pyridinesulfonamide", "Deuterium oxide", "Thionyl chloride", "Deuterated acetic anhydride", "Deuterated acetic acid", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "React 4-amino-2-pyridinesulfonamide with thionyl chloride to form 4-chloro-2-pyridinesulfonamide", "React 4-chloro-2-pyridinesulfonamide with deuterated acetic anhydride and deuterated acetic acid to form 4-chloro-2-pyridinesulfonamide-d4", "React 4-chloro-2-pyridinesulfonamide-d4 with 4-dimethylaminobenzaldehyde and sodium bicarbonate in ethanol to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "Step 2: Synthesis of Sulfachlorpyridazine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine with sodium hydroxide and deuterium oxide to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4 with sulfanilamide and hydrochloric acid to form Sulfachlorpyridazine-d4" ] } | |

CAS RN |

1795037-54-5 |

Product Name |

Sulfachlorpyridazine-d4 |

Molecular Formula |

C10H9ClN4O2S |

Molecular Weight |

288.742 |

IUPAC Name |

4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |

InChI Key |

XOXHILFPRYWFOD-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |

synonyms |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

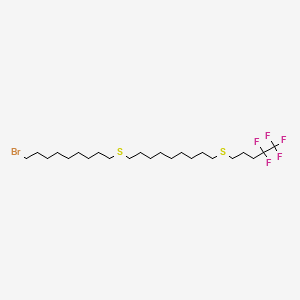

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)